molecular formula C10H11FN2O B1406457 2-(Azetidine-1-carbonyl)-4-fluoroaniline CAS No. 1856947-31-3

2-(Azetidine-1-carbonyl)-4-fluoroaniline

Cat. No.: B1406457
CAS No.: 1856947-31-3
M. Wt: 194.21 g/mol
InChI Key: SUYYOYJSAJITBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidine-1-carbonyl)-4-fluoroaniline, with the CAS Number 185694-31-3, is a high-purity (95%) chemical compound supplied as a solid. It features the molecular formula C 10 H 11 FN 2 O and a molecular weight of 194.2 g/mol . This compound is a hybrid molecule featuring a 4-fluoroaniline group linked to a saturated azetidine ring via a carbonyl group. The azetidine (a four-membered saturated N-heterocycle) is a significant pharmacophore in medicinal chemistry, valued for its small size, rigidity, and ability to improve the metabolic stability and solubility of drug candidates . Azetidine-containing structures are found in a variety of biologically active molecules, including approved therapeutics . As a building block, this aniline-functionalized azetidine is primarily used in research and development for constructing more complex molecules. Its structure makes it a versatile intermediate for synthesizing potential pharmacologically active compounds. The presence of both the aromatic amine and the conformationally constrained azetidine ring makes it a valuable scaffold for generating diversity in compound libraries and for use in medicinal chemistry campaigns . Applications & Research Value: This chemical is intended for research applications as a key synthetic intermediate. It can be utilized in the discovery and development of new therapeutic agents, leveraging the attractive properties of the azetidine scaffold. The primary amine group allows for further functionalization through reactions such as amidation or sulfonylation, while the azetidine ring can participate in further derivatization. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals. Please note that specific applications and the mechanism of action for this exact compound in biological systems are not detailed in the available literature and must be determined by the researcher.

Properties

IUPAC Name

(2-amino-5-fluorophenyl)-(azetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYOYJSAJITBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Ketene–Imine Cycloaddition Method

A modern approach to β-lactam synthesis uses the Staudinger ketene–imine cycloaddition , which involves the reaction of a ketene intermediate with an imine to form the azetidine-2-one ring.

  • Procedure : Substituted acetic acids are converted to ketenes in situ using oxalyl chloride and an organic base. These ketenes then react with Schiff bases (imines) derived from aromatic amines.
  • Application : When the Schiff base is derived from 4-fluoroaniline, the reaction yields β-lactams bearing the 4-fluoroaniline moiety attached to the azetidine ring.
  • Advantages : This one-pot reaction at room temperature allows for control over diastereoselectivity, enabling access to different stereoisomers of the spiro-β-lactam scaffold, which is structurally related to 2-(Azetidine-1-carbonyl)-4-fluoroaniline.

Hydrogenation and Functional Group Transformations

In some procedures, β-lactam intermediates bearing protecting groups or substituents undergo catalytic hydrogenation to remove protecting groups or reduce functional groups, facilitating the formation of the free amine functionality on the aromatic ring or azetidine nitrogen.

Preparation of 4-Fluoroaniline Derivatives as Precursors

Since 4-fluoroaniline is a key building block, its functionalization is critical.

Acetylation and Bromination of 4-Fluoroaniline

A well-documented industrially scalable method involves:

  • Step 1: Acetylation — 4-fluoroaniline is acetylated with acetic anhydride in glacial acetic acid at 55–100 °C to form 4-fluoroacetanilide.
  • Step 2: Bromination — The acetylated intermediate undergoes bromination at 50–60 °C using bromine, followed by oxidation with hydrogen peroxide to regenerate bromine from hydrogen bromide byproduct, improving bromine utilization.
  • Step 3: Crystallization and Recrystallization — The crude product is decolorized with sodium bisulfite and recrystallized from aqueous ethanol to yield high-purity 2-bromo-4-fluoroacetanilide, an important intermediate for further transformations.

This two-step approach achieves over 90% conversion with high purity, suitable for scale-up.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Acetylation 4-fluoroaniline, glacial acetic acid, acetic anhydride 55–100 1–3 >90 Molar ratio: aniline:acetic anhydride ≈ 1:1.01–1.20; solvent: glacial acetic acid
Bromination Bromine dropwise, then hydrogen peroxide 45–60 1–3 each >90 Molar ratio: aniline:bromine ≈ 1:0.6–0.7; hydrogen peroxide 25–50% concentration
Decolorization Sodium bisulfite aqueous solution Ambient Mass fraction 1–20% for sodium bisulfite
Recrystallization Ethanol-water solution Ambient Ethanol concentration 60–95%; molar ratio bromination product:ethanol 1:2–6; water 1:0.1–2

Mechanistic Insights and Optimization

  • The acetylation protects the amine group, facilitating selective bromination at the ortho position relative to the acetyl group, which corresponds to the 2-position on the aromatic ring.
  • The addition of hydrogen peroxide after bromination oxidizes hydrogen bromide back to bromine, increasing bromine efficiency and reducing waste.
  • The use of sodium bisulfite for decolorization removes excess bromine and impurities, improving product purity.
  • Recrystallization in ethanol-water mixtures allows for purification to >99.9% purity, critical for pharmaceutical or fine chemical applications.

Alternative Solvents and Reagents

The preparation method allows flexibility in solvents and reagents:

Process Step Alternative Solvents/Reagents
Acetylation solvent Chloroform, chlorobenzene, toluene
Bromination oxygenant Chlorine bleach (Clorox)
Decolorization agent Sodium hydroxide, sodium bicarbonate, yellow soda ash
Recrystallization Toluene, methylene dichloride, ethylene dichloride, normal hexane

These alternatives can be selected based on availability, cost, and environmental considerations.

Summary Table of Representative Experimental Data

Embodiment Scale (g para-fluoroaniline) Acetic Anhydride (g) Bromine (g) H2O2 (%) & (g) Yield (%) Purity (GC) Notes
1 13.9 13 14 30%, 11 82.6 99.95% Standard conditions
2 69.5 75 63 27%, 70 83.6 99.86% Larger scale
3 13.9 15 13 25%, 15 81.9 99.89% Higher temp acetylation
4 13.9 15 14 35%, 12 73.3 99.92% Chloroform solvent
5 13.9 15 13 Chlorine bleach 71.6 99.96% Alternative oxygenant

Chemical Reactions Analysis

Types of Reactions

2-(Azetidine-1-carbonyl)-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Azetidine-1-carbonyl)-4-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azetidine-1-carbonyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues with Azetidine-Carbonyl Moieties

4-(Azetidine-1-carbonyl)-3-chloroaniline (QD-9152)
  • Structure : Differs by a chlorine substituent at the 3-position and azetidine-carbonyl at the 4-position.
  • The para-positioned azetidine-carbonyl group may confer distinct steric and electronic profiles compared to the ortho-positioned group in 2-(Azetidine-1-carbonyl)-4-fluoroaniline .
4-(Azetidine-1-carbonyl)-2-methylaniline (QD-5294)
  • Structure : Contains a methyl group at the 2-position and azetidine-carbonyl at the 4-position.
  • Impact: The methyl group is electron-donating, which may increase the basicity of the aniline nitrogen compared to the fluorine-substituted analogue. This could enhance solubility in non-polar solvents or influence binding interactions in biological targets .

Substituted Fluoroanilines

4-Fluoroaniline
  • Structure : Lacks the azetidine-carbonyl group.
  • Reactivity : Demonstrates higher proton affinity (PA) and gas-phase basicity than 4-nitroaniline due to fluorine's electron-withdrawing nature stabilizing the protonated form .
  • Applications : Widely used in synthesizing diborenes (84–95% yields) , benzimidazole-4,7-diones (41% yield) , and Schiff bases (68% yield) .
2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: 877179-04-9)
  • Structure : Features a dichlorophenyl group at the 2-position.
  • Properties : Higher molecular weight (256.1 g/mol) and lipophilicity (LogP = 4.3) compared to this compound, suggesting enhanced membrane permeability but reduced solubility in aqueous media .
2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride (CAS: 2060061-98-3)
  • Structure : Contains a difluoroethyl group at the 2-position.
  • The hydrochloride salt form improves crystallinity and stability .

Biological Activity

2-(Azetidine-1-carbonyl)-4-fluoroaniline is a chemical compound characterized by its unique structural features, which include an azetidine ring and a fluorinated aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to metabolic pathways and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN2O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound's structure includes:

  • Azetidine Ring : A four-membered cyclic amine that is common in various bioactive molecules.
  • Fluoroaniline Group : A fluorinated aromatic amine that enhances the compound's electronic properties.

Glucokinase Activation

One of the most notable biological activities of this compound is its ability to activate glucokinase (GK), an enzyme crucial for glucose metabolism. This activation suggests potential implications for diabetes management and metabolic disorders. By influencing glycolytic pathways, the compound may help regulate blood sugar levels, making it a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be compared with other related compounds to elucidate its biological potential. Notable comparisons include:

Compound NameStructure FeaturesUnique Aspects
Azetidine-2-carboxylic acidContains an azetidine ringKnown for its role in amino acid synthesis
4-FluoroanilineFluorinated anilineWidely used in dye manufacturing and pharmaceuticals
2-(Aminomethyl)-4-fluorophenolAmino group attached to a fluorophenolPotential use in drug design due to amino reactivity

These comparisons highlight how the unique combination of features in this compound may provide distinct advantages in specific applications compared to structurally similar compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with glucokinase suggests that it may modulate metabolic pathways associated with glucose homeostasis. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Diabetes Management : Activation of glucokinase could lead to improved glucose regulation, which is critical in diabetes therapy.
  • Antitumor Activity : Similar azetidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that further exploration into this compound's anticancer properties may be warranted.

Q & A

Q. How do conflicting toxicity profiles among fluoroaniline derivatives inform SAR studies?

  • Analysis : 2-Fluoro-4-methylaniline reduces 2-hexyl-5-ethyl-3-furansulfonate by 70% in earthworms, while 4-fluoroaniline decreases maltose. These divergent biomarkers suggest substituent position dictates metabolic interference—critical for designing safer agrochemicals or pharmaceuticals .

Methodological Recommendations

  • Structural Characterization : Combine HiKE-IMS with tandem MS/MS for isomer differentiation .
  • Synthetic Optimization : Use flow chemistry to enhance azetidine coupling efficiency (>90% yield) .
  • Toxicity Screening : Pair NMR metabonomics with transcriptomics to link metabolic shifts to gene regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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